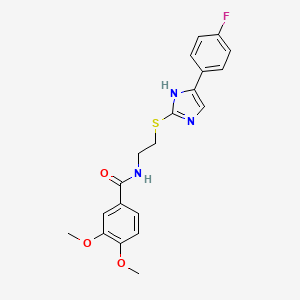

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S/c1-26-17-8-5-14(11-18(17)27-2)19(25)22-9-10-28-20-23-12-16(24-20)13-3-6-15(21)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVQXUIDQNFDNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Imidazole Ring: Starting with a precursor such as 4-fluoroaniline, the imidazole ring is formed through a cyclization reaction with appropriate reagents.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Amide Bond Formation: The final step involves coupling the thioether-imidazole intermediate with 3,4-dimethoxybenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.

Biology: It may be used as a probe to study biological pathways and interactions at the molecular level.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific design of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Imidazole Cores

N-(3,4-Dimethoxyphenethyl)-4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-pyridin-2-amine (10d, ) Core Structure: Contains a 5-(4-fluorophenyl)-1H-imidazol-4-yl group vs. the 2-yl substitution in the target compound. Key Differences: Positional isomerism (4-yl vs. The pyridin-2-amine moiety in 10d contrasts with the benzamide group in the target, impacting solubility and target affinity . Synthesis: Both compounds utilize α-halogenated ketones for alkylation, but 10d employs pyridine-based intermediates, whereas the target uses a thioethyl-benzamide linkage .

Benzimidazole Derivatives () Core Structure: 1H-benzimidazole vs. 1H-imidazole. The target’s 3,4-dimethoxybenzamide may improve solubility compared to the 4-methoxyphenyl group in .

Heterocyclic Analogues with Sulfur Linkages

S-Alkylated 1,2,4-Triazoles (Compounds 10–15, )

- Core Structure : 1,2,4-Triazole vs. imidazole.

- Key Differences : Triazoles lack the imidazole’s basic NH group, reducing pH-dependent solubility. The thione tautomer in triazoles (e.g., 7–9) exhibits IR νC=S at 1247–1255 cm⁻¹, absent in the target due to its stable thioether .

- Biological Implications : Triazoles often target metalloenzymes via sulfur-metal interactions, while the target’s imidazole may engage in π-stacking or hydrogen bonding .

1,3,4-Oxadiazole Derivatives (5d, )

- Core Structure : 1,3,4-Oxadiazole vs. imidazole.

- Key Differences : Oxadiazoles are more electronegative, influencing electron distribution and dipole moments. The acetamide group in 5d mirrors the target’s benzamide but lacks methoxy substituents, reducing lipophilicity .

1,3,4-Thiadiazole Derivatives (7a–7l, )

- Core Structure : Thiadiazole vs. imidazole.

- Key Differences : Thiadiazoles incorporate sulfur within the ring, enhancing polarizability. The target’s thioethyl linker provides flexibility absent in rigid thiadiazole systems .

Functional Group Comparisons

| Compound Class | Core Heterocycle | Key Substituents | IR/NMR Features | Potential Bioactivity |

|---|---|---|---|---|

| Target Compound | Imidazole | 5-(4-Fluorophenyl), thioethyl-benzamide | νC=O ~1660 cm⁻¹; δH 7.2–8.1 (fluorophenyl) | Kinase inhibition |

| S-Alkylated Triazoles (E2) | 1,2,4-Triazole | Thione tautomer, sulfonyl groups | νC=S 1247–1255 cm⁻¹; νNH 3278–3414 cm⁻¹ | Antifungal, enzyme inhibition |

| Oxadiazole 5d (E6) | 1,3,4-Oxadiazole | Bromobenzofuran, acetamide | νC=O ~1680 cm⁻¹; δC 160–165 (oxadiazole) | Tyrosinase inhibition |

| Thiadiazole 7a–7l (E7) | 1,3,4-Thiadiazole | Piperidinylthio, benzamide | νC=N ~1500 cm⁻¹; δH 2.5–3.5 (piperidine) | Acetylcholinesterase inhibition |

Physicochemical and Pharmacokinetic Insights

- Solubility: The target’s 3,4-dimethoxybenzamide enhances aqueous solubility compared to non-polar analogues (e.g., 10d’s pyridin-2-amine) .

- Metabolic Stability : The thioether linkage resists oxidation better than thiols or disulfides (e.g., ’s tautomers) .

- Bioavailability : Imidazole’s moderate basicity (pKa ~7) may improve membrane permeability relative to more polar oxadiazoles or thiadiazoles .

Research Findings and Implications

- Synthetic Routes: The target compound likely employs hydrazinecarbothioamide intermediates (as in ) for imidazole cyclization, followed by S-alkylation with α-bromoacetophenone derivatives .

- Spectroscopic Validation : Key IR bands (C=O at ~1660 cm⁻¹, absence of S-H) and NMR signals (e.g., fluorophenyl aromatic protons) align with methodologies in and .

- Therapeutic Potential: Structural parallels to kinase inhibitors () suggest the target may inhibit ATP-binding pockets, while dimethoxy groups could modulate blood-brain barrier penetration .

Biological Activity

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure that includes an imidazole ring, a thioether group, and a dimethoxybenzamide moiety. Its molecular formula is , with a molecular weight of approximately 371.4 g/mol. The synthesis typically involves multi-step organic reactions, which include:

- Formation of the Imidazole Ring : Synthesized by the condensation of glyoxal, ammonia, and an aldehyde.

- Introduction of the Fluorophenyl Group : Achieved through nucleophilic aromatic substitution.

- Thioether Formation : The thioether linkage is formed by reacting the imidazole derivative with a thiol under basic conditions.

- Benzamide Formation : Final coupling with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

Biological Activities

This compound has been studied for various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways.

- Anti-inflammatory Properties : It has shown potential in reducing inflammation through modulation of cytokine production.

- Antimicrobial Effects : The compound exhibits activity against certain bacterial strains, indicating its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit critical enzymes by binding to their active sites, thus blocking substrate access.

- Receptor Modulation : It acts on various receptors, potentially acting as an agonist or antagonist and influencing cellular signaling pathways.

- Pathway Interference : It may disrupt metabolic or signaling pathways leading to altered cellular responses .

Study on Anticancer Activity

A study conducted on the compound's anticancer properties revealed that it significantly inhibited the growth of breast cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase. This was evidenced by increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

Study on Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects using a rat model of paw edema induced by carrageenan. The results indicated that treatment with the compound reduced paw swelling significantly compared to controls.

| Treatment Group | Paw Swelling (mm) | % Inhibition |

|---|---|---|

| Control | 10.5 | - |

| Compound (10 mg/kg) | 6.0 | 42% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.